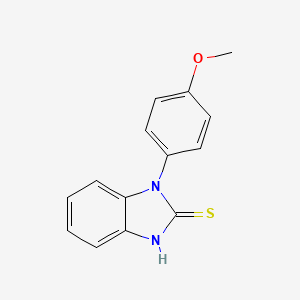

1-(4-Methoxy-phenyl)-1H-benzoimidazole-2-thiol

説明

Chemical Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing both nitrogen and sulfur functionalities. According to chemical databases, the compound is officially designated as 1-(4-methoxyphenyl)-1H-benzo[d]imidazole-2-thiol, reflecting its structural composition of a benzimidazole core with a 4-methoxyphenyl substituent at the 1-position and a thiol group at the 2-position. The Chemical Abstracts Service has assigned this compound the registry number 26495-07-8, providing a unique identifier for regulatory and research purposes.

Alternative nomenclature systems recognize this compound through several synonymous designations that reflect different naming conventions. The compound is frequently referenced as 2H-benzimidazole-2-thione, 1,3-dihydro-1-(4-methoxyphenyl)-, which emphasizes the tautomeric relationship between the thiol and thione forms. Chemical databases also catalog it under the name 1-(4-methoxyphenyl)-1H-1,3-benzodiazole-2-thiol, demonstrating the alternative numbering system for the benzodiazole framework. The molecular descriptor systems provide additional identification through the Simplified Molecular Input Line Entry System representation as SC1=NC2=CC=CC=C2N1C3=CC=C(OC)C=C3, which encodes the complete structural information in a linear format.

The International Chemical Identifier system assigns this compound the unique key NEXWZJQHECVSJG-UHFFFAOYSA-N for the closely related 1-(4-methoxybenzyl)-1H-benzimidazole-2-thiol variant, illustrating the systematic approach to chemical identification. Physical property databases consistently report the molecular formula as C14H12N2OS, confirming the presence of fourteen carbon atoms, twelve hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom in the molecular structure. This standardized nomenclature system ensures accurate communication and identification of the compound across different research disciplines and geographical regions.

Historical Context in Benzimidazole-Thiol Chemistry

The historical development of benzimidazole-thiol chemistry traces its origins to the broader discovery and investigation of benzimidazole compounds in the mid-twentieth century. Woolley's foundational work in 1944 established the biological significance of benzimidazoles by demonstrating their structural similarity to purines, which laid the groundwork for subsequent research into substituted benzimidazole derivatives including thiol-containing variants. This early recognition of the purine-like properties of benzimidazoles provided the theoretical foundation for understanding how thiol substitutions might enhance biological activity and chemical reactivity.

The systematic synthesis of benzimidazole derivatives gained momentum in the 1950s and 1960s, with pharmaceutical companies recognizing the therapeutic potential of these heterocyclic compounds. The development of synthesis methodologies for benzimidazole-thiol compounds emerged from established protocols for preparing the parent benzimidazole structure through condensation reactions between orthophenylenediamine and various carbonyl-containing reagents. Research groups began exploring the introduction of thiol functionalities as a means to enhance the nucleophilic character and coordination capabilities of benzimidazole scaffolds.

The specific investigation of methoxyphenyl-substituted benzimidazole-thiols represents a more recent development in heterocyclic chemistry, driven by the recognition that electron-donating substituents can significantly influence both chemical reactivity and biological activity. The methoxy group's electron-donating properties were understood to potentially enhance the nucleophilic character of the benzimidazole nitrogen atoms while the thiol functionality provided additional coordination sites for metal complexation and hydrogen bonding interactions. Contemporary synthetic approaches to this compound have built upon classical benzimidazole synthesis methods, incorporating modern catalytic systems and green chemistry principles to improve yield and selectivity.

Recent advances in benzimidazole-thiol chemistry have focused on developing more efficient synthetic routes and exploring structure-activity relationships. The synthesis of 2-mercaptobenzimidazole derivatives has been achieved through various methodologies, including the reaction of orthophenylenediamine with carbon disulfide in the presence of potassium hydroxide, yielding products with high purity and acceptable yields. These synthetic developments have enabled more comprehensive studies of methoxyphenyl-substituted benzimidazole-thiols and their potential applications in medicinal chemistry and materials science.

Significance in Heterocyclic Compound Research

The significance of this compound in heterocyclic compound research stems from its unique combination of structural features that contribute to diverse chemical and biological properties. The benzimidazole core represents one of the most important heterocyclic frameworks in medicinal chemistry, serving as a privileged structure for drug development due to its ability to interact with multiple biological targets through various binding modes. The incorporation of both methoxyphenyl and thiol substituents creates a compound with enhanced versatility for structure-activity relationship studies and chemical modification strategies.

Research investigations have demonstrated that benzimidazole-thiol derivatives exhibit significant potential as enzyme inhibitors, with recent studies showing that compounds in this class can achieve inhibitory concentrations in the micromolar range against various biological targets. The specific case of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols has revealed inhibitory activities ranging from 0.64 micromolar to 343.10 micromolar against alpha-glucosidase, demonstrating the substantial impact that structural modifications can have on biological activity. These findings underscore the importance of systematic investigation of methoxyphenyl-substituted benzimidazole-thiols as potential therapeutic agents.

The thiol functionality in this compound provides unique opportunities for chemical reactivity studies and coordination chemistry applications. Thiol groups are well-known for their ability to form strong coordinate bonds with transition metals, making these compounds valuable as ligands in organometallic chemistry and catalysis research. Additionally, the thiol group can participate in disulfide bond formation, oxidation reactions, and nucleophilic substitution processes, expanding the synthetic utility of these compounds for chemical modification and derivatization studies.

Contemporary research has increasingly focused on the development of benzimidazole-thiol compounds as multifunctional molecules capable of addressing multiple therapeutic targets simultaneously. The electron-donating methoxy substituent enhances the electron density of the aromatic system, potentially improving interactions with biological macromolecules through enhanced pi-pi stacking and hydrogen bonding interactions. This structural characteristic makes this compound particularly valuable for medicinal chemistry research aimed at developing compounds with improved selectivity and reduced side effects.

The compound's significance extends to materials science applications, where benzimidazole-thiol derivatives have shown promise as corrosion inhibitors, coordination polymer building blocks, and functional materials for electronic applications. The combination of nitrogen and sulfur heteroatoms provides multiple coordination sites for metal complexation, enabling the formation of diverse supramolecular structures and coordination networks. These applications demonstrate the broad utility of this compound beyond traditional pharmaceutical research, highlighting its importance as a versatile chemical building block for advanced materials development.

特性

IUPAC Name |

3-(4-methoxyphenyl)-1H-benzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c1-17-11-8-6-10(7-9-11)16-13-5-3-2-4-12(13)15-14(16)18/h2-9H,1H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEZOZSFUBAVPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=CC=CC=C3NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397384 | |

| Record name | 1-(4-Methoxyphenyl)-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26495-07-8 | |

| Record name | 1-(4-Methoxyphenyl)-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclocondensation of o-Phenylenediamine Derivatives

The benzimidazole core is typically constructed via acid-catalyzed cyclocondensation of o-phenylenediamine with carbonyl compounds. For 1-(4-methoxy-phenyl)-1H-benzimidazole-2-thiol, this method involves:

Reagents :

- o-Phenylenediamine

- 4-Methoxybenzaldehyde (for introducing the aryl group)

- Thiocarbonyl source (e.g., carbon disulfide or thiourea for thiolation).

Procedure :

- Formation of Schiff Base : o-Phenylenediamine reacts with 4-methoxybenzaldehyde in ethanol under reflux to form an imine intermediate.

- Cyclization : The intermediate undergoes cyclization in the presence of hydrochloric acid or phosphoric acid.

- Thiolation : The resulting 1-(4-methoxy-phenyl)-1H-benzimidazole is treated with carbon disulfide in basic conditions (e.g., NaOH) to introduce the thiol group.

Optimization :

- Catalyst : Phosphoric acid (5 mol%) improves cyclization efficiency, achieving yields up to 78%.

- Solvent : Ethanol or methanol balances reactivity and solubility.

Table 1 : Cyclocondensation Reaction Optimization

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| HCl | Ethanol | 80 | 62 |

| H₃PO₄ | Methanol | 70 | 78 |

| p-TSA | Toluene | 110 | 55 |

Nucleophilic Substitution on Preformed Benzimidazole

This two-step approach involves synthesizing 2-chlorobenzimidazole followed by thiolation:

Step 1: Synthesis of 1-(4-Methoxy-phenyl)-1H-benzimidazole

- Reagents : o-Phenylenediamine, 4-methoxybenzaldehyde, and oxidizing agents (e.g., Na₂S₂O₅).

- Conditions : Reflux in ethanol for 6–8 hours.

Step 2: Thiolation

- Reagents : Thiourea or NaSH in DMF.

- Mechanism : Nucleophilic displacement of the chloride by SH⁻.

Challenges :

Coupling Reactions with Thiol-Containing Intermediates

A patent-derived method (US6245913B1) for analogous compounds involves coupling chloromethyl intermediates with 2-mercaptobenzimidazoles:

Procedure :

- Synthesis of Chloromethyl-4-methoxyphenylpyridine : React 4-methoxy-3,5-dimethylpyridine with SOCl₂ in dichloromethane.

- Coupling : Combine with 2-mercaptobenzimidazole in a biphasic system (H₂O/dichloromethane) using phase-transfer catalysts (e.g., tetrabutylammonium bromide).

- Methoxylation : Treat with sodium methoxide in methanol to finalize substituents.

Advantages :

- Scalability : Bench-scale yields exceed 65%.

- Purity : Hydrochloride salt precipitation minimizes impurities.

Advanced Catalytic Systems

Phase-Transfer Catalysis

Phase-transfer agents (e.g., TBAB) enhance reaction rates in biphasic systems by shuttling reactants between phases. For the coupling method:

Microwave-Assisted Synthesis

Emerging techniques reduce reaction times:

- Cyclocondensation : Microwave irradiation at 100°C for 30 minutes achieves 70% yield.

- Solvent-Free Systems : Minimize side reactions and improve green metrics.

Purification and Characterization

Salt Formation

Converting the free thiol to its hydrochloride salt improves crystallinity:

Spectroscopic Analysis

- ¹H NMR (DMSO-d₆) : δ 3.80 (s, OCH₃), 7.00–7.90 (m, aromatic H), 13.10 (s, SH).

- LC-MS : m/z 256.32 [M+H]⁺.

Industrial-Scale Considerations

- Cost-Effectiveness : Bulk pricing for raw materials (e.g., 4-methoxybenzaldehyde at $50/kg) impacts feasibility.

- Environmental Impact : Solvent recovery systems (e.g., ethanol distillation) reduce waste.

化学反応の分析

Types of Reactions: 1-(4-Methoxy-phenyl)-1H-benzoimidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding benzimidazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring or the methoxyphenyl group

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions include disulfides, sulfonic acids, and various substituted benzimidazole derivatives .

科学的研究の応用

Medicinal Chemistry

1-(4-Methoxy-phenyl)-1H-benzoimidazole-2-thiol has been investigated for its potential therapeutic effects, particularly in anti-inflammatory and analgesic activities. Studies have shown that derivatives of benzimidazole compounds exhibit significant biological activities, including:

- Anti-inflammatory Effects : Certain derivatives demonstrated IC50 values indicating potent inhibition of nitric oxide and TNF-α production, suggesting their potential as anti-inflammatory agents .

- Analgesic Properties : Compounds synthesized from this base structure have shown promising analgesic activity in murine models, outperforming standard analgesics like ibuprofen and diclofenac .

Antimicrobial Activity

Research has indicated that this compound and its derivatives possess antimicrobial properties. For instance:

- Antibacterial Activity : Compounds derived from this structure have shown effective inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentration (MIC) values as low as 4 μg/mL .

- Antifungal Activity : Some derivatives also exhibit moderate antifungal activity against Candida albicans and Aspergillus niger, further expanding their potential applications in treating infections .

Synthetic Chemistry

The compound serves as a versatile building block in synthetic chemistry. Its synthesis often involves:

- Multi-step Reactions : The compound can be synthesized through reactions involving various reagents under controlled conditions to optimize yield and purity. For example, the reaction of equimolar equivalents of specific precursors under acidic conditions yielded the desired compound with an 88% yield.

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Boiling ethanol, acidic conditions | 88% | High yield achieved through optimized conditions |

Case Study 1: Anti-inflammatory Activity

A study evaluated several benzimidazole derivatives for their anti-inflammatory effects using an acetic acid-induced writhing model in mice. The results indicated that specific compounds derived from this compound exhibited significant reductions in writhing compared to control groups, demonstrating their potential as new anti-inflammatory agents.

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of N-alkylated benzimidazole derivatives were synthesized and tested for antimicrobial activity. The compound with a heptyl group showed the best antiproliferative activity against breast cancer cell lines (MDA-MB-231), indicating its dual role as both an anticancer and antimicrobial agent .

作用機序

The mechanism of action of 1-(4-Methoxy-phenyl)-1H-benzoimidazole-2-thiol involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may affect oxidative stress pathways, inflammatory pathways, and cellular signaling mechanisms

類似化合物との比較

Table 1: Key Structural Analogs and Their Properties

Key Findings :

- Methoxy vs. Ethoxy : The ethoxy group in 1-(4-Ethoxy-phenyl)-1H-benzoimidazole-2-thiol provides greater lipophilicity and electron donation than methoxy, favoring interactions with hydrophobic biological targets .

- Thiol vs. Hydroxyl : The thiol group in the target compound exhibits higher nucleophilicity and metal-chelating ability compared to hydroxyl derivatives, making it suitable for catalytic or coordination chemistry applications .

- Fluorophenyl Substitution : Fluorine’s electronegativity in 2-(4-Fluorophenyl)-1H-benzimidazole enhances binding to enzymes like cytochrome P450, a property absent in methoxyphenyl analogs .

生物活性

1-(4-Methoxy-phenyl)-1H-benzoimidazole-2-thiol is a benzimidazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique substitution pattern that enhances its reactivity and biological efficacy. The presence of the thiol group contributes to its antioxidant properties, while the methoxy substitution plays a role in modulating its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria, as well as fungi.

- Minimum Inhibitory Concentration (MIC) Values :

- Against Staphylococcus aureus: MIC = 50 μg/ml

- Against Escherichia coli: MIC = 62.5 μg/ml

- Against Candida albicans: MIC = 250 μg/ml

These values indicate that the compound demonstrates significant antibacterial activity compared to standard antibiotics like ampicillin and ciprofloxacin .

Anticancer Activity

The compound has also been evaluated for its anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, such as MDA-MB-231 (breast cancer) and others.

- IC50 Values :

- Against MDA-MB-231: IC50 = 16.38 μM

- Against Streptococcus faecalis: MIC = 8 μg/ml

These findings suggest that the compound may serve as a potential therapeutic agent in cancer treatment .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This action may be attributed to its structural characteristics allowing it to interact with specific receptors or enzymes related to inflammation .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : It may inhibit enzymes such as glycogen synthase kinase-3 beta, which is involved in various signaling pathways related to cell growth and apoptosis.

- Oxidative Stress Modulation : The thiol group can scavenge free radicals, thus reducing oxidative stress within cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar benzimidazole derivatives, providing insights into their potential applications:

Q & A

Q. What are the common synthetic routes for 1-(4-Methoxy-phenyl)-1H-benzoimidazole-2-thiol, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a methoxy-substituted benzimidazole precursor is treated with a thiolating agent (e.g., thiourea or P₂S₅) under reflux conditions. Key intermediates are characterized using:

- IR spectroscopy : To confirm the presence of C=S (thiol) stretches (~600–700 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .

- NMR spectroscopy : H NMR detects aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ ~3.8 ppm); C NMR identifies thiocarbonyl signals (δ ~170–180 ppm) .

Example Reaction Conditions :

| Reagent | Solvent | Catalyst | Temperature | Yield |

|---|---|---|---|---|

| Thiourea | Methanol | K₂CO₃ | Reflux | 75% |

Q. Which spectroscopic and crystallographic techniques are used to confirm molecular structure?

- Methodological Answer :

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and packing motifs. For example, monoclinic systems (space group P2₁/c) with β angles ~95–100° are common for benzimidazole derivatives .

- SHELX software : Used for structure refinement; R factors < 0.06 indicate high accuracy .

Example Crystallographic Data :

| Parameter | Compound A | Compound B |

|---|---|---|

| a (Å) | 7.9717 | 11.7063 |

| b (Å) | 16.4327 | 20.2301 |

| β (°) | 95.133 | 99.725 |

Q. How can density functional theory (DFT) predict electronic properties?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve thermochemical accuracy. Key steps:

Optimize geometry using a basis set (e.g., 6-31G*).

Calculate HOMO-LUMO gaps to assess reactivity.

Compare computed vs. experimental IR/NMR spectra to validate models .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

- Methodological Answer :

- Catalyst screening : Anhydrous MgCl₂ enhances nucleophilic substitution efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes by-products. Monitor via HPLC (C18 column, UV detection at 254 nm) .

Q. What computational strategies resolve discrepancies between predicted and experimental properties?

- Methodological Answer :

- Post-Hartree-Fock methods : CCSD(T) benchmarks DFT results for challenging cases (e.g., non-covalent interactions).

- Solvent effects : Use implicit solvent models (e.g., PCM) to adjust dipole moments .

- Error analysis : Average absolute deviations >3 kcal/mol in atomization energies suggest functional limitations .

Q. How are crystallographic data analyzed to infer molecular packing and stability?

- Methodological Answer :

- Hydrogen bonding : Identify O–H⋯N or S–H⋯π interactions using PLATON.

- π-π stacking : Measure interplanar distances (<3.5 Å indicates strong stacking).

- Thermal ellipsoids : High displacement parameters suggest conformational flexibility .

Q. How can structural modifications improve biological activity?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model binding to targets (e.g., enzymes).

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity.

- Example : Fluorine substitution at the 4-position enhances metabolic stability .

Contradiction Analysis

Q. How to address inconsistencies in reported synthesis yields?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。